2-Methyl-6-(4-methylphenyl)nicotinic acid

Description

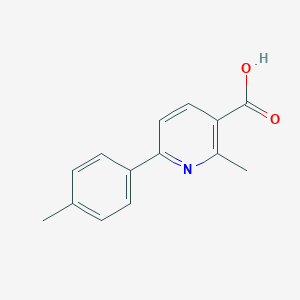

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-(4-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-3-5-11(6-4-9)13-8-7-12(14(16)17)10(2)15-13/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFOZSKLXZPYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 6 4 Methylphenyl Nicotinic Acid and Analogues

Established Synthetic Pathways to Nicotinic Acid Derivatives

The synthesis of nicotinic acid and its derivatives is a cornerstone of heterocyclic chemistry, driven by their prevalence in pharmaceuticals and agrochemicals. nih.govwhiterose.ac.ukacs.orgnih.gov The core structure, a pyridine (B92270) ring with a carboxylic acid at the 3-position, can be assembled and modified through a variety of well-documented chemical reactions. nih.govwikipedia.org

Pyridine Carboxylic Acid Derivative Synthesis Approaches

The preparation of pyridine carboxylic acids has historically involved several robust methods. A common industrial approach is the oxidation of substituted pyridines, such as the vapor-phase oxidation of alkylpyridines (e.g., picolines) using catalysts like vanadium oxide. wikipedia.orggoogle.comgoogle.com For instance, 3-methylpyridine (B133936) can be oxidized to nicotinic acid. nih.gov Processes using nitric acid as the oxidant, either in the liquid or vapor phase, have also been widely reported, though they often require high temperatures and pressures. google.comgoogle.com

Other classical methods for constructing the pyridine ring itself include:

Hantzsch Pyridine Synthesis : A condensation reaction typically involving a β-keto acid, an aldehyde, and ammonia (B1221849), which first yields a dihydropyridine (B1217469) that is subsequently oxidized. nih.govwikipedia.org

Chichibabin Pyridine Synthesis : This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives, though it can suffer from low yields. wikipedia.org

Dealkylation and Decarboxylation : Pyridine carboxylic acids can be obtained from more substituted precursors. For example, nicotinic acid can be produced by the decarboxylation of pyridine-2,3-dicarboxylic acid or the oxidative dealkylation of alkylated pyridines. wikipedia.org

The versatility of the pyridine carboxylic acid scaffold lies in its capacity for further modification. The pyridine ring's electron-deficient nature facilitates interactions like π-π stacking, while the carboxylic group provides a point for hydrogen bonding and metal ion coordination, making these derivatives highly valuable in medicinal chemistry. nih.gov

Multicomponent Reaction Strategies for Pyridine Derivatives

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the de novo synthesis of highly substituted pyridines in a single step from simple precursors. taylorfrancis.comacsgcipr.org These reactions are atom-economical and can rapidly generate diverse molecular libraries. nih.govwhiterose.ac.uk Key MCR strategies for pyridine synthesis include:

Hantzsch-type Reactions : This is a classic [2+2+1+1] approach, but modern variations allow for a three-component synthesis leading to the pyridine ring via a [3+2+1] disconnection, which is effective for creating nonsymmetrical pyridines. taylorfrancis.com

Guareschi-Thorpe and Bohlmann-Rahtz Reactions : These approaches directly yield the aromatic pyridine ring through substitution and elimination of small molecules like water or alcohols, unlike the Hantzsch synthesis which requires a separate oxidation step. acsgcipr.org

Aza-Wittig/Diels-Alder Sequences : A recently developed three-component synthesis utilizes a catalytic intermolecular aza-Wittig reaction to form 2-azadienes, which then undergo a [4+2] cycloaddition (Diels-Alder reaction) to form the pyridine ring. nih.govwhiterose.ac.uk This method provides rapid access to diverse tri- and tetrasubstituted pyridines. nih.govwhiterose.ac.uk

The use of nanocatalysts in MCRs is a recent development aimed at improving reaction efficiency and promoting green chemistry principles in the synthesis of polyfunctionalized pyridines. rsc.org

Table 1: Comparison of Selected Multicomponent Reactions for Pyridine Synthesis

| Reaction Name | Typical Components | Key Feature | Reference |

|---|---|---|---|

| Hantzsch Synthesis | β-keto ester (2 equiv.), aldehyde, ammonia | Forms a dihydropyridine intermediate requiring subsequent oxidation. | nih.govacsgcipr.org |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-unsaturated ketone | Directly yields the aromatic pyridine product. | nih.govacsgcipr.org |

| Aza-Wittig/Diels-Alder | Aldehyde, α,β-unsaturated acid, enamine | Two-pot, three-component process forming 2-azadienes for cycloaddition. | nih.govwhiterose.ac.uk |

Targeted Synthesis of 2-Methyl-6-(4-methylphenyl)nicotinic Acid Scaffolds

Synthesizing the specific this compound structure requires precise control over the substitution pattern on the pyridine ring, particularly at the C2 and C6 positions, followed by potential derivatization of the carboxylic acid group.

Strategies for Functionalization at Pyridine Positions 2 and 6

Direct C-H functionalization of the pyridine ring is a powerful strategy, but achieving regioselectivity can be challenging. nih.gov The C2 position is often the most reactive due to electronic factors and the directing influence of the nitrogen atom. nih.gov Functionalizing both the C2 and C6 positions with different substituents, as required for the target molecule, demands specific strategies.

Directed Metalation and Cross-Coupling : A common approach involves the halogenation of a pyridine ring, followed by transition metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce aryl groups. acs.org For the target molecule, a 2-methyl-6-halonicotinic acid derivative could be coupled with a (4-methylphenyl)boronic acid.

N-Oxide and N-Alkylpyridinium Salt Strategies : Using the pyridine nitrogen to direct reactions is a key tactic. Pyridine N-oxides can facilitate electrophilic palladation at the C2-position, enabling subsequent arylation. nih.gov Similarly, converting the pyridine to an N-alkylpyridinium salt can act as a transient directing group for Pd-catalyzed C2,C6-diarylation. nih.gov

Selective Oxidation : The 2-methyl group can be introduced by starting with a precursor like 2-methyl-5-ethylpyridine. Selective oxidation of the ethyl group at the 5-position (which becomes the 6-position after re-numbering relative to the new carboxyl group) can yield 6-methylnicotinic acid. chemicalbook.comgoogle.com This intermediate could then be functionalized at the remaining position.

Bimetallic Catalysis : For selective alkylation, a heterobimetallic Rh-Al catalyst has been reported for the C2-monoalkylation of 2,6-unsubstituted pyridines. nih.gov C2-selective C-H silylation using a Rh-Al complex has also been demonstrated as a route to access 2-functionalized pyridines. rsc.org

Derivatization Methods for Nicotinic Acid Analogues (e.g., Hydrazones, Thiazolidinones)

The carboxylic acid group of nicotinic acid and its analogues is a versatile handle for creating a wide array of derivatives, including hydrazones and thiazolidinones, which are prominent motifs in medicinal chemistry. researchgate.netsciepub.comresearchgate.net

The general synthetic pathway proceeds as follows:

Esterification and Hydrazide Formation : The nicotinic acid derivative is first converted to its corresponding ester (e.g., methyl nicotinate). This ester then reacts with hydrazine (B178648) hydrate (B1144303) to form the key intermediate, nicotinoyl hydrazide. researchgate.net

Hydrazone (Schiff Base) Synthesis : The nicotinoyl hydrazide undergoes a condensation reaction with various substituted aldehydes or ketones. This reaction forms a hydrazone, characterized by an azomethine group (-NH-N=CH-). researchgate.netresearchgate.netmdpi.com This step is highly modular, allowing for the introduction of diverse substituents. researchgate.net

Thiazolidinone Ring Formation : The synthesized hydrazones can be cyclized to form 4-thiazolidinones. A common method involves reacting the hydrazone with thioglycolic acid. This reaction proceeds via nucleophilic attack of the sulfur atom followed by cyclization and dehydration to yield the five-membered thiazolidinone ring. sciepub.comresearchgate.net

Sustainable Approaches and Process Optimization in Nicotinic Acid Synthesis

There is a significant industrial and academic push to develop more sustainable and efficient methods for nicotinic acid synthesis, moving away from traditional processes that often involve harsh conditions and generate substantial waste. nih.govfrontiersin.org

Enzymatic Synthesis : Biocatalysis represents a major green alternative to chemical synthesis. frontiersin.org Instead of using strong oxidants and high temperatures, enzymatic processes utilize microbial enzymes like nitrilase or a nitrile hydratase/amidase system. mdpi.com These enzymes can convert 3-cyanopyridine (B1664610) directly to nicotinic acid in a single step under mild, aqueous conditions, offering high conversion rates and reducing energy consumption and toxic byproducts. frontiersin.orgmdpi.com

Greener Reaction Conditions : For chemical syntheses like MCRs, sustainability is being improved through the use of microwave heating or flow chemistry to shorten reaction times and improve yields. acsgcipr.org The development of novel, reusable catalysts, such as nanocatalysts, also contributes to more eco-friendly protocols. rsc.org

Table 2: Comparison of Chemical vs. Enzymatic Synthesis of Nicotinic Acid

| Feature | Traditional Chemical Synthesis | Enzymatic Synthesis | Reference |

|---|---|---|---|

| Starting Material | Alkylpyridines (e.g., 3-picoline) | 3-Cyanopyridine | nih.govfrontiersin.org |

| Reagents/Catalysts | Strong oxidants (e.g., Nitric Acid), Vanadium catalysts | Nitrilase, Nitrile Hydratase/Amidase | frontiersin.orgmdpi.com |

| Reaction Conditions | High temperature and pressure | Mild (ambient temperature and pressure) | google.comfrontiersin.org |

| Byproducts | Toxic gases (e.g., NOx), high salt waste | Ammonia, minimal waste | frontiersin.orgmdpi.com |

| Atom Economy | Low (e.g., ~25%) | High | frontiersin.org |

| Environmental Impact | High CO2 footprint, corrosive reagents | Low environmental impact, aqueous media | nih.govfrontiersin.org |

Molecular Mechanisms of Action and Target Identification

G Protein-Coupled Receptor (GPCR) Interactions

The primary mechanism of action for nicotinic acid and its derivatives is mediated through specific G protein-coupled receptors (GPCRs). These interactions are central to the compound's effects on cellular metabolism.

High and Low Affinity Receptor Binding Profiles (e.g., HCA2/GPR109A, HCA3/GPR109B)

Nicotinic acid is a known agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. wikipedia.orgnih.gov This receptor is a high-affinity receptor for nicotinic acid, responsible for many of its therapeutic effects. nih.govnih.gov GPR109A is highly expressed in adipose tissue (adipocytes) and immune cells such as macrophages. wikipedia.orgnih.gov The interaction involves the carboxylate group of the ligand with key amino acid residues within the receptor's binding pocket. nih.gov

A closely related receptor, HCA3 (GPR109B), serves as a low-affinity receptor for nicotinic acid. wikipedia.org The binding profiles of these receptors determine the cellular response to varying concentrations of nicotinic acid analogues.

| Receptor | Alias | Affinity for Nicotinic Acid | Primary Tissue Expression |

|---|---|---|---|

| HCA2 | GPR109A | High | Adipocytes, Immune Cells (e.g., Macrophages) |

| HCA3 | GPR109B | Low | - |

Gi-G Protein Pathway Activation

Upon agonist binding, the GPR109A receptor couples to an inhibitory G protein (Gi). nih.govresearchgate.net This activation of the Gi signaling cascade leads to the inhibition of the enzyme adenylyl cyclase. researchgate.net The subsequent decrease in intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) is a critical step in the downstream signaling that mediates the metabolic effects of nicotinic acid, such as the inhibition of lipolysis in adipocytes. nih.gov Studies assessing G protein activation through [(35)S]GTPγS binding have confirmed that nicotinic acid stimulates this pathway in membranes from adipocytes and spleen. nih.gov

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Binding

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are structurally and functionally distinct from the G protein-coupled receptors targeted by nicotinic acid. ed.ac.uk nAChRs are pentameric structures composed of various subunits (e.g., α1-10, β1-4) that mediate fast synaptic transmission upon binding the neurotransmitter acetylcholine. ed.ac.uknih.gov The primary exogenous agonist for these receptors is nicotine. nih.gov

There is no evidence within the available scientific literature to suggest that nicotinic acid or its analogue, 2-Methyl-6-(4-methylphenyl)nicotinic acid, acts as a direct ligand for nicotinic acetylcholine receptors. The similarity in name relates to the shared pyridine (B92270) chemical structure, not to a shared biological target in this case. Therefore, direct nAChR ligand binding is not considered a mechanism of action for this compound.

Ion Channel Modulatory Activities (e.g., Potassium Channels)

While direct, significant modulation of potassium channels by nicotinic acid is not a primary reported mechanism, research has shown that nicotinic acid can modulate the activity of other types of ion channels. Specifically, nicotinic acid affects the family of heat-sensing Transient Receptor Potential (TRP) channels. It has been found to lower the activation temperature threshold of the TRPV1 ion channel, potentially leading to its activation at physiological body temperatures. nih.gov Furthermore, nicotinic acid has been observed to potentiate TRPV3 activity while inhibiting TRPV2 and TRPV4 channels. nih.gov This modulation of thermosensitive ion channels, particularly those expressed in skin keratinocytes, is believed to contribute to the flushing effect sometimes associated with nicotinic acid administration. nih.gov

Intracellular Signaling Pathway Modulation (e.g., JAK2-STAT3 in inflammation)

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors, playing a key role in inflammation and immunity. nih.govmdpi.com Specifically, the JAK2-STAT3 pathway can be modulated by cholinergic signaling. Research has demonstrated that nicotine, acting through α7 nAChRs, can suppress neuroinflammation via the JAK2-STAT3 signaling pathway. nih.gov This anti-inflammatory effect involves the inhibition of pro-inflammatory cytokine production. nih.govresearchgate.net

It is important to note that this modulation is linked to the activation of nAChRs by nicotine, a separate mechanism from the GPR109A activation by nicotinic acid. While nicotinic acid has anti-inflammatory effects, they are primarily attributed to its action on GPR109A in immune cells, and a direct link between GPR109A activation and the JAK2-STAT3 pathway has not been established in the reviewed literature.

Second Messenger System Interactions (e.g., NAADP Signaling)

A distinct and important interaction involves the second messenger Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP). nih.govwikipedia.org NAADP is recognized as the most potent endogenous calcium (Ca2+) mobilizing agent. nih.govfrontiersin.org It triggers the release of Ca2+ from intracellular acidic stores, such as lysosomes, by gating specific ion channels, including two-pore channels (TPCs). frontiersin.orgfrontiersin.org

The connection to this compound is through the biosynthesis of NAADP. One of the key pathways for NAADP synthesis is a "base-exchange reaction" where the nicotinamide (B372718) group of NADP+ is replaced by nicotinic acid. nih.govwikipedia.org This reaction is catalyzed by enzymes like CD38. nih.gov Therefore, nicotinic acid serves as a direct precursor in the formation of this powerful second messenger, linking it to the intricate regulation of intracellular calcium signaling, which is vital for a vast array of cellular processes. nih.govnih.gov

Structure Activity Relationship Sar and Rational Molecular Design

Impact of Substituent Modifications on Biological Activity

The biological profile of 2-Methyl-6-(4-methylphenyl)nicotinic acid is intricately linked to the nature and placement of its constituent chemical groups. Modifications to the pyridine (B92270) scaffold, the carboxylic acid moiety, and the aromatic ring system have been shown to significantly alter the compound's interaction with biological targets.

Positional Effects of Methyl and Phenyl Groups on the Pyridine Scaffold

The substitution pattern on the pyridine ring is a key determinant of the biological activity of nicotinic acid derivatives. In this compound, the methyl group at the 2-position and the (4-methylphenyl) group at the 6-position play crucial roles. The ring nitrogen of the pyridyl system is often assumed to be protonated within enzyme active sites, where it can contribute to the stabilization of carbanionic intermediates, thereby influencing enzyme activity. nih.gov The presence and position of substituents like the methyl and phenyl groups can modulate the basicity of the pyridine nitrogen and introduce steric and electronic effects that influence binding affinity and selectivity. nih.gov

Studies on related 2,6-disubstituted pyridine derivatives have shown that the nature of the substituent at the 6-position significantly impacts activity. For instance, in a series of 2,6-disubstituted thiosemicarbazone derivatives of pyridine, compounds with more basic substituents like pyrrolidine (B122466) and piperidine (B6355638) at the 6-position exhibited strong inhibitory activity against standard strains of Mycobacterium tuberculosis. mdpi.com Conversely, the presence of a less basic and more sterically demanding phenoxy moiety at the same position led to a decrease in potency. mdpi.com This suggests that both the electronic properties and the size of the substituent at the 6-position are critical for optimal biological activity.

Role of Carboxylic Acid Moiety in Target Binding

The carboxylic acid group at the 3-position of the pyridine ring is a pivotal pharmacophoric element in many biologically active nicotinic acid derivatives. nih.gov This functional group is ionizable at physiological pH, allowing it to form crucial electrostatic interactions, such as salt bridges, with positively charged residues like arginine or lysine (B10760008) in the binding site of a target protein. nih.gov These interactions can significantly contribute to the binding affinity of the molecule.

The importance of the carboxylic acid is underscored by the fact that its replacement or modification often leads to a dramatic change in biological activity. While serving as a key anchoring point, the carboxylic acid moiety can also present challenges, including limited permeability across biological membranes and potential metabolic liabilities. nih.gov This has prompted extensive research into bioisosteric replacements that can mimic the essential interactions of the carboxylic acid while offering improved pharmacokinetic properties.

The ability of the carboxylic acid group to act as a hydrogen bond donor and acceptor further solidifies its role in target binding. The specific geometry and electronic properties of the carboxylate group dictate the nature and strength of these interactions, which are fundamental to molecular recognition.

Influence of Aromatic Ring Substitution (e.g., methylphenyl)

The substitution on the phenyl ring at the 6-position of the pyridine scaffold provides a crucial avenue for modulating the pharmacological properties of 2-aryl-6-methylnicotinic acids. The 4-methylphenyl group in the title compound is a key feature influencing its biological activity. The methyl group at the para-position of the phenyl ring can impact the molecule's properties in several ways.

Electronically, the methyl group is a weak electron-donating group, which can subtly influence the electron density of the phenyl ring and, by extension, its interaction with the target. More significantly, the methyl group provides a lipophilic handle that can engage in favorable van der Waals interactions within a hydrophobic pocket of the binding site. The position of the methyl group is also critical. For instance, in a series of anti-inflammatory 2-substituted phenyl derivatives of nicotinic acid, the position of substituents on the phenyl ring was found to be a key determinant of activity. researchgate.net

Elucidation of Pharmacophoric Requirements

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For nicotinic acid derivatives, the pharmacophore is generally understood to include a cationic center and a hydrogen bond acceptor. nih.gov In the context of this compound, the protonated pyridine nitrogen can serve as the cationic center, while the carboxylic acid is a potent hydrogen bond acceptor. nih.gov

Computational studies on related nicotinic acetylcholine (B1216132) receptor (nAChR) ligands have helped to refine these models. For the α4β2 and α7 nAChRs, pharmacophore maps have been constructed that highlight the importance of specific interactions with key amino acid residues in the receptor's binding site. nih.govnih.gov These models often include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A study on sesquiterpene pyridine alkaloids proposed that a 2-(carboxyalkyl) nicotinic acid moiety acts as a key pharmacologically active center. nih.gov The pharmacophore model generated in this study included a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic group, with the hydrophobic feature being located on the pyridine ring. nih.gov This underscores the importance of the substituted pyridine core in defining the pharmacophoric features of this class of compounds. The specific arrangement and nature of the substituents on the pyridine and phenyl rings of this compound would determine its precise fit into such a pharmacophore model and its resulting biological activity.

Design Strategies for Enhanced Potency and Selectivity

The rational design of more potent and selective analogs of this compound relies on a detailed understanding of its SAR. Several strategies can be employed to achieve this, primarily focusing on optimizing the interactions with the target protein while minimizing off-target effects.

One key strategy involves the strategic modification of substituents on the pyridine and phenyl rings. For example, introducing different functional groups at the 4-position of the phenyl ring can probe for additional binding interactions. Halogen atoms, for instance, can participate in halogen bonding, while small alkyl groups can enhance hydrophobic interactions. The choice of substituent would be guided by the nature of the corresponding pocket in the target's binding site.

Another approach is to explore the positional isomers of the methyl group on the phenyl ring (e.g., 2-methylphenyl or 3-methylphenyl) to optimize the fit within the binding pocket. Similarly, altering the substituent at the 2-position of the pyridine ring from a methyl group to other small alkyl or functional groups could lead to improved potency or selectivity.

Computational methods such as molecular docking and free energy perturbation calculations can be invaluable in guiding these design strategies. By simulating the binding of virtual analogs to the target protein, researchers can prioritize the synthesis of compounds that are predicted to have enhanced affinity and selectivity, thereby streamlining the drug discovery process.

Bioisosteric Replacements and Scaffold Modifications

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while maintaining or enhancing its biological activity. drughunter.com For this compound, the carboxylic acid group is a prime candidate for bioisosteric replacement to address potential issues with metabolic instability and poor membrane permeability. nih.gov

A variety of functional groups have been successfully employed as bioisosteres for carboxylic acids. nih.govnih.govdrughunter.comresearchgate.netdntb.gov.ua These can be broadly classified into acidic and non-acidic replacements.

Table of Common Carboxylic Acid Bioisosteres:

| Bioisostere Class | Examples | Key Properties |

| Acidic Bioisosteres | Tetrazoles, Acyl sulfonamides, Hydroxamic acids, Squaric acids | Mimic the acidic nature of the carboxylic acid, capable of forming similar ionic and hydrogen bond interactions. Tetrazoles, for instance, have a similar pKa to carboxylic acids. drughunter.com |

| Non-Acidic (Neutral) Bioisosteres | 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, Hydroxy-substituted heterocycles | Replace the charged carboxylate with a neutral group that can still participate in hydrogen bonding. This can improve membrane permeability. |

The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the specific binding interactions and desired property improvements. For example, replacing the carboxylic acid with a tetrazole ring can sometimes lead to a significant increase in potency. drughunter.com

Based on a comprehensive search of available scientific literature, there is currently no specific research data published regarding the computational chemistry and molecular modeling applications of the compound “this compound” that aligns with the detailed outline requested.

Studies on nicotinic acid derivatives are prevalent in computational chemistry for predicting biological activities and understanding molecular interactions. nih.govnih.govmdpi.com Methodologies such as in silico prediction, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling are commonly applied to various analogues. researchgate.netnih.gov However, these analyses have not been specifically reported for this compound.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article for the specified sections and subsections without the foundational research data. Generating content for the requested outline would require fabricating data and research findings, which is beyond the scope of this service.

Computational Chemistry and Molecular Modeling Applications

Virtual Screening for Novel Chemical Probes

Virtual screening is a computational methodology extensively used in drug discovery and chemical biology to search large libraries of small molecules to identify those structures that are most likely to bind to a biological target, such as a protein or enzyme. nih.govnih.gov This process is instrumental in the early stages of research for identifying novel chemical probes—small molecules used to study and manipulate biological systems. The application of virtual screening can significantly accelerate the discovery of such probes by prioritizing compounds for experimental testing, thereby saving time and resources.

Currently, specific studies detailing the use of 2-Methyl-6-(4-methylphenyl)nicotinic acid as a starting point or query molecule in virtual screening campaigns to discover novel chemical probes are not available in the public domain. Research in this area often employs either ligand-based or structure-based virtual screening approaches.

Ligand-Based Virtual Screening (LBVS): This method utilizes a known active molecule as a template to find other compounds in a database with similar properties, such as shape, size, and electrostatic potential. nih.gov If this compound were identified as having a specific biological activity, its structure could serve as a query to find new, structurally diverse molecules with potentially similar or improved functions.

Structure-Based Virtual Screening (SBVS): This approach requires the three-dimensional structure of the biological target. Computational docking programs are used to fit candidate molecules from a library into the target's binding site, and scoring functions estimate the binding affinity. This method can identify novel scaffolds that are structurally distinct from known ligands but fit the target's active site.

While the direct application of this compound in such a screening campaign has not been documented, the nicotinic acid scaffold itself is a common feature in many biologically active compounds. For example, virtual screening has been successfully employed to identify novel nicotinamides as inhibitors for targets like VEGFR-2, demonstrating the utility of this chemical class in computational discovery efforts. In another instance, a virtual screening campaign identified 2-(methylcarbamoyl)isonicotinic acid as an active fragment for inhibiting the KDM4A enzyme.

The potential of This compound as a scaffold for developing new chemical probes could be explored through systematic virtual screening. A hypothetical workflow for such a study is presented in the table below.

Table 1: Hypothetical Virtual Screening Workflow for this compound

| Step | Description | Rationale |

|---|---|---|

| 1. Target Identification & Preparation | A specific biological target (e.g., an enzyme or receptor) is chosen. Its 3D structure is obtained or modeled. | Defines the goal of the screening and prepares the "lock" for which a molecular "key" is sought. |

| 2. Library Preparation | A large database of chemical compounds (e.g., ZINC, Enamine REAL) is prepared for screening. | Provides a diverse set of molecules to be computationally tested. |

| 3. Ligand-Based Screening (Optional) | The 3D shape and electrostatic properties of this compound are used as a template to search the library for similar molecules. | To identify compounds that share key structural features with the query molecule, assuming it has known activity. |

| 4. Structure-Based Screening (Docking) | All compounds from the library are computationally docked into the active site of the target protein. | To predict the binding mode and affinity of each compound to the target. |

| 5. Hit Selection & Filtering | Compounds are ranked based on their docking scores. The top-ranking compounds ("hits") are selected. Filters for drug-likeness (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties are applied. | To prioritize the most promising candidates and eliminate those with undesirable properties. |

| 6. Experimental Validation | The selected hits are purchased or synthesized and tested in biological assays to confirm their activity. | To validate the computational predictions and identify true active chemical probes. |

Should future research utilize This compound in a virtual screening campaign, the results would likely involve detailed data on docking scores, binding interactions with specific amino acid residues of a target protein, and structure-activity relationships of the identified hits. Such findings would be crucial for the rational design of new and potent chemical probes for biological research.

Advanced Methodological Approaches in Research of 2 Methyl 6 4 Methylphenyl Nicotinic Acid

Spectroscopic and Spectrometric Characterization Techniques (e.g., NMR, FTIR, MS)

The structural elucidation of 2-Methyl-6-(4-methylphenyl)nicotinic acid is fundamentally reliant on a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about the molecular structure, connectivity, and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not widely published, expected chemical shifts can be inferred from related structures such as nicotinic acid and 6-methylnicotinic acid. hmdb.cahmdb.cachemicalbook.comchemicalbook.com For instance, the proton NMR spectrum of nicotinic acid in DMSO-d₆ shows distinct signals for the pyridine (B92270) ring protons. hmdb.ca Similarly, the ¹H NMR of 6-methylnicotinic acid displays a characteristic singlet for the methyl group protons. chemicalbook.com In the case of this compound, one would anticipate signals corresponding to the two methyl groups, the protons of the phenyl and pyridine rings, and the carboxylic acid proton.

Expected ¹H NMR Resonances for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) |

| Pyridine Ring Protons | 7.5 - 9.0 | Doublets/Multiplets |

| Phenyl Ring Protons | 7.0 - 8.0 | Doublets |

| Methyl Protons (on pyridine) | ~2.5 | Singlet |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the molecule by detecting the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands. For related thiazole (B1198619) compounds, FTIR analysis has been used to identify structural tautomers and photoproducts. mdpi.com Key expected vibrational frequencies for the target compound would include a broad O-H stretch from the carboxylic acid, C=O stretching, C=C and C=N stretching from the aromatic rings, and C-H stretching from the methyl and aromatic groups.

Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carbonyl | C=O Stretch | 1680-1710 |

| Aromatic Rings | C=C and C=N Stretch | 1450-1600 |

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its identity. Electrospray ionization (ESI) is a common technique used for the analysis of polar molecules like nicotinic acid and its derivatives. researchgate.net The positive ion mass spectrum of 6-methylnicotinic acid shows a prominent protonated molecular ion. researchgate.net For this compound, high-resolution mass spectrometry would be used to determine the exact molecular weight, which is calculated to be 241.0946 g/mol . Fragmentation patterns observed in tandem mass spectrometry (MS/MS) would further help in confirming the structure by showing losses of characteristic fragments such as the carboxylic group.

Advanced Chromatographic Techniques for Derivative Analysis (e.g., LC-ESI-MS)

The analysis of this compound and its potential metabolites or derivatives in complex biological matrices necessitates the use of highly sensitive and selective analytical methods. Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) is a powerful technique for this purpose.

Methodologies for the simultaneous determination of nicotinic acid and its metabolites in biological fluids like plasma have been extensively developed and validated. researchgate.netbevital.nonih.gov These methods typically involve a protein precipitation step followed by chromatographic separation on a C18 or a specialized column. researchgate.net A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (often containing formic acid to improve ionization) is commonly used.

The mass spectrometer is typically operated in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net For instance, in the analysis of nicotinic acid, the transition of the protonated molecular ion m/z 124 to a specific fragment ion is monitored. researchgate.net A similar approach would be developed for this compound, where the protonated molecule [M+H]⁺ would be selected as the precursor ion, and its characteristic fragment ions would be identified and used for quantification. The development of such LC-ESI-MS/MS methods allows for the detection of the compound and its derivatives at very low concentrations. mdpi.com

Typical Parameters for LC-ESI-MS/MS Analysis

| Parameter | Description |

|---|---|

| Chromatography | Reversed-phase HPLC or UPLC |

| Column | C18 or similar |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Elution | Gradient |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection | Triple Quadrupole Mass Spectrometer |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

In Vitro Assay Development and Optimization for Compound Evaluation

To evaluate the biological activity of this compound, robust and reliable in vitro assays are essential. The development and optimization of these assays are critical steps to ensure that the generated data is accurate and reproducible. The specific assays would depend on the therapeutic target of interest.

The process of assay development involves several key stages:

Target Identification and Assay Principle Selection: Based on the structural similarity to nicotinic acid, assays could be designed to investigate effects on lipid metabolism or related pathways. The principle of the assay could be enzymatic, cell-based, or a binding assay.

Reagent Sourcing and Preparation: This includes the target protein (e.g., a receptor or enzyme), substrates, and all necessary buffers and detection reagents.

Assay Optimization: This is a multi-parameter process to determine the optimal conditions for the assay. Key parameters to be optimized include:

Concentration of key reagents: Titration of the target protein, substrates, and any coupling enzymes.

Incubation time and temperature: To ensure the reaction proceeds to an appropriate extent.

Buffer conditions: pH, ionic strength, and the presence of any necessary cofactors or additives.

Solvent tolerance: The assay must be tolerant to the solvent used to dissolve the test compound (typically DMSO).

Assay Validation: Once optimized, the assay is validated to assess its performance characteristics. This includes determining the assay's sensitivity, dynamic range, precision (intra- and inter-assay variability), and robustness. Statistical parameters such as the Z'-factor are often used to quantify the quality of an assay.

For a compound like this compound, a primary screening assay might be a high-throughput biochemical assay to measure the inhibition of a specific enzyme. Hits from this primary screen would then be confirmed in secondary assays, which could include cell-based assays to assess activity in a more physiologically relevant context. These carefully developed and validated in vitro assays form the basis for understanding the compound's biological profile and its potential for further development.

Future Research Directions and Therapeutic Implications

Exploration of Novel Biological Targets for 2-Methyl-6-(4-methylphenyl)nicotinic Acid

The therapeutic effects of nicotinic acid and its derivatives are mediated through various biological targets. Future research on this compound should aim to systematically explore its interactions with known and novel protein targets to elucidate its mechanism of action and identify new therapeutic applications.

Initial investigations could focus on targets implicated in inflammation and cancer, given the established activities of related nicotinic acid derivatives. For instance, some derivatives have shown potent anti-inflammatory activity by inhibiting key mediators like Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and inducible Nitric Oxide Synthase (iNOS). nih.gov Others have demonstrated anticancer potential by targeting pathways such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for angiogenesis in tumors. nih.govresearchgate.net

Beyond these, the nicotinic acetylcholine (B1216132) receptors (nAChRs) are a major class of targets for compounds with a nicotinic core. nih.govnih.gov The α7 nAChR, in particular, is implicated in a variety of central nervous system functions and represents a promising target for neurodegenerative diseases. nih.govnih.govplos.org Exploring the modulatory effects of this compound on different nAChR subtypes could reveal novel therapeutic avenues for neurological and psychiatric conditions. mdpi.com The G protein-coupled receptor GPR109A, a known receptor for nicotinic acid, also plays a significant role in mediating anti-inflammatory effects in immune cells like monocytes and macrophages, presenting another important target for investigation. nih.govresearchgate.net

| Potential Target Class | Specific Examples | Associated Disease Area | Reference |

|---|---|---|---|

| Inflammatory Enzymes & Cytokines | COX-2, TNF-α, IL-6, iNOS | Inflammatory Diseases, Arthritis | nih.gov |

| Receptor Tyrosine Kinases | VEGFR-2 | Cancer (by inhibiting angiogenesis) | nih.govresearchgate.net |

| Nicotinic Acetylcholine Receptors | α7 nAChR, α4β2 nAChR | Alzheimer's Disease, Schizophrenia, Pain | nih.govmdpi.com |

| G Protein-Coupled Receptors | GPR109A (HCA2) | Atherosclerosis, Inflammatory Conditions | nih.govcaymanchem.com |

| Signaling Proteins | STAT3, β-catenin | Cancer | mdpi.com |

Development of Advanced Synthetic Strategies for Complex Analogues

To thoroughly explore the structure-activity relationships (SAR) and optimize the therapeutic properties of this compound, the development of advanced and efficient synthetic strategies is paramount. Modern synthetic methodologies can enable the rapid generation of diverse libraries of complex analogues for high-throughput screening.

Combinatorial chemistry, particularly methods like split-pool synthesis, allows for the creation of a vast number of compounds from a set of building blocks. wikipedia.org This approach is highly effective for generating large libraries of nicotinic acid derivatives to identify initial hits. nih.gov For more targeted modifications, contemporary synthetic methods offer precise control over the molecular architecture. For example, the synthesis of 6-aryl-2-methylnicotinic acid derivatives has been achieved through one-pot, three-component heterocyclocondensation reactions. mdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for introducing structural complexity and diversity, for instance, by adding alkyne handles for further modification. unimi.it Biocatalytic processes, which utilize enzymes like nitrilases, are also emerging as environmentally friendly and highly selective alternatives to traditional chemical synthesis for producing nicotinic acid and its precursors. frontiersin.orgmdpi.com These enzymatic methods often operate under mild conditions and can offer high yields. frontiersin.org

| Synthetic Strategy | Description | Application for Nicotinic Acid Analogues | Reference |

|---|---|---|---|

| Combinatorial Chemistry | Methods like split-pool solid-phase synthesis to create large libraries of compounds in a single process. | Rapid generation of diverse nicotinic acid libraries for initial screening. | wikipedia.org |

| Multi-Component Reactions | One-pot reactions combining three or more starting materials to form a complex product, improving efficiency. | Facilitates the efficient synthesis of substituted nicotinic acid cores. mdpi.com | mdpi.com |

| Palladium-Catalyzed Cross-Coupling | Reactions like Sonogashira or Suzuki coupling to form new carbon-carbon bonds with high precision. | Introduction of aryl, alkyl, or alkyne groups at specific positions on the pyridine (B92270) ring. unimi.it | unimi.it |

| Biocatalytic Synthesis | Use of enzymes (e.g., nitrilases, amidases) to catalyze specific chemical transformations. | Environmentally friendly and highly selective production of nicotinic acid and its derivatives. frontiersin.org | frontiersin.org |

Integration of Multi-Omics Data in Mechanism Elucidation

Understanding the complete mechanism of action of this compound requires a systems-level approach. The integration of multiple "omics" datasets—such as proteomics, metabolomics, and transcriptomics—can provide a comprehensive picture of the molecular and biochemical changes induced by the compound within a biological system.

Proteomics can be used to identify the direct protein targets of the compound and characterize its impact on protein expression and signaling pathways. For example, proteomic analyses have been successfully used to identify proteins that interact with the α7 nicotinic acetylcholine receptor, revealing a network of associated signaling molecules. nih.govnih.govfigshare.com A similar approach could map the interactome of this compound in relevant cell types.

Metabolomics , the study of small molecule metabolites, can reveal how the compound alters cellular metabolism. Studies on nicotinamide (B372718) and nicotinic acid have used metabolomics to track changes in crucial pathways like glycolysis, the citric acid cycle, and the NAD+ salvage pathway. doaj.orgplos.orgnih.gov This approach could clarify how this compound affects cellular bioenergetics and related processes. metabolomicsworkbench.org

By integrating these datasets, researchers can build comprehensive models of the drug's action. For instance, combined proteomics and metabolomics studies in lung adenocarcinoma have highlighted alterations in nicotinamide and polyamine pathways, providing insights into cancer metabolism. researchgate.net This multi-omics strategy would be invaluable for elucidating the nuanced mechanisms of this compound, identifying biomarkers of its activity, and discovering potential new therapeutic indications.

Design of Next-Generation Chemical Probes Based on Nicotinic Acid Scaffold

To definitively identify the cellular targets of this compound and study its engagement with these targets in a complex biological environment, the design of specialized chemical probes is essential. These probes are derived from the parent molecule but are equipped with additional functionalities for detection or covalent labeling.

Photoaffinity probes are powerful tools for target identification. nih.gov These probes are designed by incorporating a photoreactive group, such as a diazirine or benzophenone, into the structure of the nicotinic acid derivative. unimi.itnih.gov Upon exposure to UV light, this group forms a highly reactive species that covalently cross-links the probe to its binding partner, allowing for subsequent isolation and identification by mass spectrometry. nih.gov A ligation handle, like a terminal alkyne, is often included in the probe's design to enable "click chemistry" for attaching reporter tags (e.g., biotin (B1667282) or a fluorophore). unimi.it

Fluorescent probes are designed by attaching a fluorophore (e.g., fluorescein, coumarin) to the nicotinic acid scaffold. nih.govrsc.orgillinois.edu These probes allow for the visualization and quantification of target engagement in living cells using techniques like fluorescence microscopy or fluorescence polarization assays. researchgate.netnih.gov The development of such probes based on the this compound structure would provide critical tools to validate its molecular targets and study its pharmacodynamics at a cellular level.

| Probe Type | Key Features | Primary Application | Example Moieties | Reference |

|---|---|---|---|---|

| Photoaffinity Probes | Photoreactive group (e.g., diazirine, benzophenone) and often a ligation handle (e.g., alkyne). | Covalent labeling and identification of direct binding targets. | Trifluoromethyldiazirine, Benzophenone-4-carboxylic acid | unimi.itnih.gov |

| Fluorescent Probes | Covalently attached fluorophore. | Visualization of target localization, binding assays (FP), and real-time imaging in cells. | Fluorescein, Coumarin, Resorufin | nih.govrsc.orgnih.gov |

| Biotinylated Probes | Biotin tag for high-affinity binding to streptavidin. | Affinity-based purification (pull-down) of target proteins from cell lysates. | D-Biotin | nih.gov |

Potential for Preclinical Lead Compound Development in Specific Disease Areas

The diverse biological activities reported for nicotinic acid derivatives suggest that this compound could serve as a valuable lead compound for preclinical development in several disease areas. researchgate.net A focused preclinical program would involve optimizing its potency, selectivity, and pharmacokinetic properties while evaluating its efficacy in relevant animal models.

Inflammatory Diseases: Given the anti-inflammatory properties of nicotinic acid, which include the suppression of pro-inflammatory cytokines, derivatives of this compound could be developed as novel treatments for chronic inflammatory conditions such as atherosclerosis and rheumatoid arthritis. nih.govresearchgate.netnih.gov

Oncology: The anticancer potential of nicotinic acid derivatives has been linked to various mechanisms, including the inhibition of angiogenesis and direct cytotoxicity against tumor cells. nih.govresearchgate.netnih.gov Preclinical studies could explore the efficacy of optimized analogues in xenograft models of various cancers, such as breast or liver cancer. nih.govorientjchem.org

Infectious Diseases: Certain nicotinic acid hydrazides, which are structurally related, have shown promising activity against Mycobacterium tuberculosis. mdpi.com This suggests a potential application for derivatives of this compound in developing new anti-tuberculosis agents, particularly for combating resistant strains. mdpi.com

Successful preclinical development would require a systematic approach to medicinal chemistry for lead optimization, followed by comprehensive in vivo testing to establish a proof-of-concept for its therapeutic utility in one or more of these disease areas.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-6-(4-methylphenyl)nicotinic acid, and what intermediates are critical for yield optimization?

- Methodological Answer : A common approach involves nicotinic acid derivatives as precursors. For example, 6-Methylnicotinic acid (CAS RN 3222-47-7) can be functionalized via hydrazide intermediates, followed by coupling with 4-methylphenyl groups . Key intermediates like nicotinic acid hydrazide (synthesized from nicotinic acid and hydrazine hydrate) are critical. Reaction conditions (e.g., pH, temperature) must be optimized to avoid side reactions, as demonstrated in chalcone derivative syntheses .

Q. How is the crystal structure of this compound determined, and which software tools are authoritative for refinement?

- Methodological Answer : X-ray crystallography using SHELXL (for small-molecule refinement) and ORTEP-III (for graphical representation) is standard. SHELXL’s robust handling of high-resolution data and twinned crystals ensures precise atomic coordinate determination . For macromolecular applications, SHELXPRO interfaces with refinement pipelines. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What spectroscopic techniques are suitable for characterizing vibrational modes and hydrogen bonding in this compound?

- Methodological Answer : Terahertz (THz) spectroscopy combined with density functional theory (DFT) simulations identifies molecular torsions and intermolecular interactions. For instance, nicotinic acid derivatives exhibit distinct THz absorption peaks (e.g., 1.93 THz for nicotinamide) linked to phonon modes or hydrogen-bonded networks . IR and ¹H-NMR further validate functional groups and regioselectivity .

Advanced Research Questions

Q. How does the oxidation mechanism of this compound by peroxomonosulfate (HSO₅⁻) proceed under acidic conditions, and what kinetic models explain its reactivity?

- Methodological Answer : The reaction follows second-order kinetics (first-order in both substrate and oxidant). Under acidic pH, the protonated form of nicotinic acid reacts with HSO₅⁻ via a two-step mechanism: (1) formation of a cyclic intermediate and (2) cleavage to yield N→O oxidation products. Rate laws derived from [H⁺]-dependent studies show retardation by hydrogen ions, linked to substrate protonation equilibria .

Q. What role does the GPR109A receptor play in mediating the biological effects of this compound, and how do murine models contradict human lipid metabolism findings?

- Methodological Answer : GPR109A (HM74A in humans) binds nicotinic acid, triggering Gi protein signaling that inhibits adipose tissue lipolysis. However, murine models show no lipid-lowering effects despite receptor activation, suggesting species-specific mechanisms (e.g., differential HDL modulation). Flushing side effects in humans are linked to GPR109A-induced prostaglandin release, absent in mice .

Q. How can mixed-effects modeling resolve pharmacokinetic variability in studies involving this compound?

- Methodological Answer : Stochastic differential equations (SDEs) incorporate inter-subject variability and measurement noise. For nicotinic acid derivatives, sensitivity equations compute gradients of the First-Order Conditional Estimation (FOCE) approximation, improving robustness in parameter estimation (e.g., clearance rates in obese Zucker rats) . Tools like NONMEM or Monolix are recommended for population pharmacokinetics.

Q. What analytical challenges arise in distinguishing this compound from its structural analogs, and how can GC/MS or HPLC-MS/MS address them?

- Methodological Answer : Isomeric impurities (e.g., 4-methyl vs. 3-methylphenyl derivatives) require high-resolution GC/MS with electron ionization (EI). For example, Nuciferal (CAS 122442-35-7) is differentiated by retention index (KI: 1714) and fragmentation patterns . HPLC-MS/MS with a C18 column and acidic mobile phase (0.1% formic acid) enhances peak resolution for polar analogs .

Data Contradiction and Model Discrepancy Analysis

Q. Why do in vitro receptor binding assays for this compound sometimes conflict with in vivo efficacy studies?

- Methodological Answer : Discrepancies arise from off-target effects (e.g., HM74b receptor binding) or metabolite interference. Competitive binding assays using [³H]-nicotinic acid and Acipimox (a structural analog) validate specificity . In vivo, knockout mouse models (e.g., GPR109A⁻/⁻) isolate receptor-mediated effects from metabolic pathways .

Q. How do computational simulations reconcile THz spectroscopy data with crystallographic results for this compound?

- Methodological Answer : DFT simulations of vibrational modes (e.g., torsion of the methylphenyl group) align with THz peaks, while X-ray data inform hydrogen-bonding networks. Discrepancies in phonon modes (intermolecular vs. intramolecular) are resolved by comparing simulated and experimental spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.